![molecular formula C11H13ClN4O4 B12590633 3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile;perchloric acid CAS No. 647841-29-0](/img/structure/B12590633.png)
3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile;perchloric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile;perchloric acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring, cyano groups, and a perchloric acid component, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile typically involves the reaction of pyridine derivatives with cyanoethyl reagents under controlled conditions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates . The reaction conditions often involve solvent-free methods or the use of ethanol buffered with sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s cyano groups and pyridine ring play a crucial role in its binding affinity and reactivity. It may inhibit certain enzymes or receptors, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
Cyanoacetamides: These compounds share the cyano group and are used in similar synthetic applications.
Pyridine Derivatives: Compounds with a pyridine ring that exhibit comparable chemical properties and reactivity.
Uniqueness
3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile stands out due to its combination of cyano groups and perchloric acid component, which confer unique chemical and biological properties
属性
CAS 编号 |
647841-29-0 |
|---|---|
分子式 |
C11H13ClN4O4 |
分子量 |
300.70 g/mol |
IUPAC 名称 |
3-[2-cyanoethyl(pyridin-4-yl)amino]propanenitrile;perchloric acid |
InChI |
InChI=1S/C11H12N4.ClHO4/c12-5-1-9-15(10-2-6-13)11-3-7-14-8-4-11;2-1(3,4)5/h3-4,7-8H,1-2,9-10H2;(H,2,3,4,5) |
InChI 键 |
HYBLXORXBUZDQR-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1N(CCC#N)CCC#N.OCl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


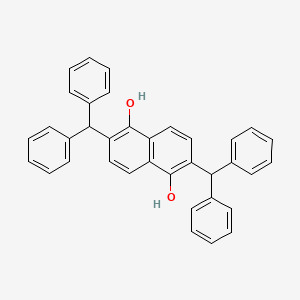
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
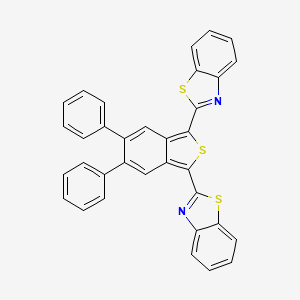
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)
![2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]](/img/structure/B12590580.png)
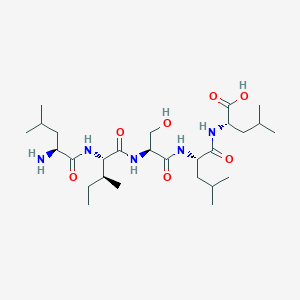
![1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline](/img/structure/B12590606.png)
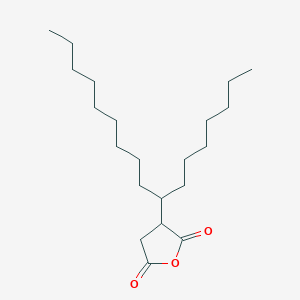
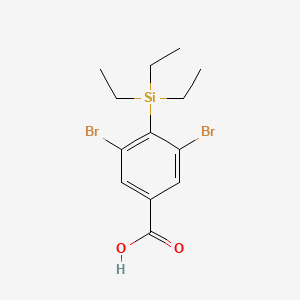
![4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B12590616.png)

![N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide](/img/structure/B12590625.png)
![N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide](/img/structure/B12590634.png)
